molecular formula C9H9NO5 B1391056 3-Methoxy-4-methyl-2-nitrobenzoic acid CAS No. 57281-77-3

3-Methoxy-4-methyl-2-nitrobenzoic acid

Cat. No.: B1391056
CAS No.: 57281-77-3
M. Wt: 211.17 g/mol
InChI Key: PJEQOQBIFDMSON-UHFFFAOYSA-N
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Description

3-Methoxy-4-methyl-2-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO5. It is a derivative of benzoic acid, featuring a methoxy group at the 3-position, a methyl group at the 4-position, and a nitro group at the 2-position. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Scientific Research Applications

3-Methoxy-4-methyl-2-nitrobenzoic acid is utilized in several scientific research applications, including:

    Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Safety and Hazards

While specific safety and hazard information for “3-Methoxy-4-methyl-2-nitrobenzoic acid” was not found, similar compounds like 3-Methoxy-4-nitrobenzoic acid are classified as Combustible Solids . Personal Protective Equipment such as dust mask type N95 (US), Eyeshields, Gloves are recommended .

Biochemical Analysis

Biochemical Properties

3-Methoxy-4-methyl-2-nitrobenzoic acid plays a significant role in biochemical reactions, particularly those involving aromatic nitro compounds. The nitro group in this compound is known to participate in redox reactions, where it can be reduced to an amino group. This reduction process can be catalyzed by enzymes such as nitroreductases, which are involved in the detoxification of nitroaromatic compounds .

Additionally, this compound can interact with proteins through non-covalent interactions, such as hydrogen bonding and π-π stacking interactions. These interactions can influence the protein’s structure and function, potentially affecting various biochemical pathways .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways by modulating the activity of key signaling molecules. For example, the nitro group in this compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can act as secondary messengers in cell signaling pathways, affecting gene expression and cellular metabolism .

Furthermore, this compound can impact cellular metabolism by interacting with enzymes involved in metabolic pathways. This interaction can lead to changes in the levels of metabolites and metabolic flux, ultimately influencing cell function and viability .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The nitro group in this compound can form hydrogen bonds with amino acid residues in proteins, leading to changes in protein conformation and activity. Additionally, the methoxy and methyl groups can participate in hydrophobic interactions, further stabilizing the binding of this compound to its target proteins .

This compound can also act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it can inhibit the activity of nitroreductases by competing with their natural substrates, thereby affecting the detoxification of nitroaromatic compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . This degradation can lead to the formation of by-products that may have different biochemical properties and effects on cellular function.

Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have cumulative effects on cellular function. For example, prolonged exposure to this compound can lead to the accumulation of ROS, resulting in oxidative stress and potential damage to cellular components .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-methyl-2-nitrobenzoic acid typically involves the nitration of 3-methoxy-4-methylbenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.

    Esterification: Methanol, sulfuric acid as a catalyst.

Major Products

    Reduction: 3-Methoxy-4-methyl-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Methyl 3-methoxy-4-methyl-2-nitrobenzoate.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-nitrobenzoic acid: Similar structure but lacks the methyl group at the 4-position.

    4-Methoxy-3-nitrobenzoic acid: Similar structure but with different positions of the methoxy and nitro groups.

    3-Methyl-2-nitrobenzoic acid: Similar structure but lacks the methoxy group.

Uniqueness

3-Methoxy-4-methyl-2-nitrobenzoic acid is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its reactivity and interactions in chemical reactions. This combination of functional groups makes it a versatile compound in synthetic chemistry and research applications.

Properties

IUPAC Name

3-methoxy-4-methyl-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-5-3-4-6(9(11)12)7(10(13)14)8(5)15-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEQOQBIFDMSON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671941
Record name 3-Methoxy-4-methyl-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57281-77-3
Record name 3-Methoxy-4-methyl-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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